molecular formula C8H11NO5 B087876 Dimethyl (1,3-oxazolidin-2-ylidene)propanedioate CAS No. 919290-12-3

Dimethyl (1,3-oxazolidin-2-ylidene)propanedioate

Cat. No. B087876
M. Wt: 201.18 g/mol
InChI Key: NQAUUWBDALDZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl (1,3-oxazolidin-2-ylidene)propanedioate is a chemical compound that has been used extensively in scientific research due to its unique properties and potential applications in various fields. The compound is a type of N-heterocyclic carbene (NHC) that has been synthesized through various methods and has been found to exhibit interesting biological and chemical properties. In

Mechanism Of Action

The mechanism of action of dimethyl (1,3-oxazolidin-2-ylidene)propanedioate is not fully understood, but it is believed to act as a strong nucleophile due to the presence of the carbene center. The compound has been found to be highly reactive and can form stable complexes with various metals, which can be used in various chemical reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of dimethyl (1,3-oxazolidin-2-ylidene)propanedioate are not fully understood, but it has been found to exhibit interesting properties that could potentially be used in various applications. The compound has been found to be highly reactive and can form stable complexes with various metals, which could be used in various chemical reactions. It has also been found to have potential applications in drug delivery systems due to its ability to form stable complexes with various drugs.

Advantages And Limitations For Lab Experiments

The advantages of using dimethyl (1,3-oxazolidin-2-ylidene)propanedioate in lab experiments include its ability to act as a strong nucleophile and form stable complexes with various metals, which can be used in various chemical reactions. However, the compound is highly reactive and can be difficult to work with, which could limit its use in certain applications.

Future Directions

There are many future directions for the use of dimethyl (1,3-oxazolidin-2-ylidene)propanedioate in various applications. Some potential areas of research include the development of new catalysts for various chemical reactions, the use of the compound as a drug delivery system, and the investigation of its potential use in various biological applications. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of the compound.

Synthesis Methods

Dimethyl (1,3-oxazolidin-2-ylidene)propanedioate can be synthesized through various methods, including the reaction of dimethyl malonate with imidazole or by the reaction of dimethyl malonate with 1,3-dibromo-2-propanol in the presence of potassium carbonate. The reaction typically involves the formation of an N-heterocyclic carbene intermediate, which can then be converted into the final product through various methods, including acid-catalyzed hydrolysis.

Scientific Research Applications

Dimethyl (1,3-oxazolidin-2-ylidene)propanedioate has been used in various scientific research applications due to its unique properties and potential applications in various fields. The compound has been found to exhibit interesting biological and chemical properties, including its ability to act as a catalyst in various reactions, its ability to form stable complexes with various metals, and its potential use as a drug delivery system.

properties

CAS RN

919290-12-3

Product Name

Dimethyl (1,3-oxazolidin-2-ylidene)propanedioate

Molecular Formula

C8H11NO5

Molecular Weight

201.18 g/mol

IUPAC Name

dimethyl 2-(1,3-oxazolidin-2-ylidene)propanedioate

InChI

InChI=1S/C8H11NO5/c1-12-7(10)5(8(11)13-2)6-9-3-4-14-6/h9H,3-4H2,1-2H3

InChI Key

NQAUUWBDALDZKN-UHFFFAOYSA-N

SMILES

COC(=O)C(=C1NCCO1)C(=O)OC

Canonical SMILES

COC(=O)C(=C1NCCO1)C(=O)OC

Origin of Product

United States

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